molecular formula C21H21BrN2O2 B12292515 benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate

benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate

Katalognummer: B12292515
Molekulargewicht: 413.3 g/mol
InChI-Schlüssel: ICTXUHGADAKYDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate is a crucial synthetic intermediate in the preparation of potent and isoform-selective inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10922238/ ROCK signaling is a central regulator of the actin cytoskeleton, influencing critical cellular processes such as contraction, motility, and proliferation. https://www.nature.com/articles/s41580-018-0072-4 Consequently, research-grade compounds derived from this intermediate are powerful tools for investigating ROCK's role in various pathological contexts. Its primary research value lies in the development of probes for studying neurological disorders, cardiovascular diseases, and cancer metastasis, where aberrant ROCK pathway activity is often observed. https://www.jci.org/articles/view/57192 The 5-bromo-1H-indole moiety and the protected pyrrolidine carboxylate structure are key pharmacophoric elements that contribute to high-affinity binding within the kinase's ATP-binding site, enabling researchers to achieve specific enzymatic inhibition. https://pubs.acs.org/doi/10.1021/jm901216s This compound enables the exploration of cytoskeletal dynamics and the downstream effects of ROCK inhibition in cellular and animal models of disease.

Eigenschaften

IUPAC Name

benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2/c22-17-8-9-20-19(12-17)16(13-23-20)11-18-7-4-10-24(18)21(25)26-14-15-5-2-1-3-6-15/h1-3,5-6,8-9,12-13,18,23H,4,7,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTXUHGADAKYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC3=CNC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Synthetic Route: Reduction of (R)-2-(5-Bromo-1H-Indole-3-Carbonyl)-Pyrrolidine-1-Carboxylic Acid Benzyl Ester

The primary synthesis route involves reducing the ketone group in (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester (Formula II) to a methylene group. Early methods used lithium aluminum hydride (LAH), but challenges in purification and long reaction times (≥39 hours) prompted the adoption of alternative hydride reagents.

Reagent Selection and Reaction Optimization

Key reducing agents include:

  • Sodium Dihydro-Bis(2-Methoxyethoxy)Aluminate (SDMA)
  • Lithium Tri-tert-Butoxyaluminum Hydride (TBLAH)
  • Diisobutylaluminium Hydride (DIBALH)

These reagents offer milder reactivity than LAH, enabling shorter reaction times (2.5–3 hours) and higher crude yields (57–96.5% purity). For example, SDMA in methyl tert-butyl ether (MTBE) at 48°C achieves complete conversion within 3 hours, yielding 96.5% pure product after crystallization.

Table 1: Comparison of Reducing Agents in Benzyl Ester Synthesis
Reducing Agent Solvent Temperature Time Crude Purity Yield After Crystallization
SDMA MTBE 48°C 3 h 66.49% 96.5%
DIBALH Toluene 50°C 2.5 h 72.3% 89.2%
TBLAH THF 45°C 4 h 58.9% 85.7%

Solvent Systems and Reaction Conditions

Aprotic solvents like MTBE, tetrahydrofuran (THF), and toluene are preferred for their compatibility with hydride reagents. MTBE enhances solubility of the starting material and reduces side reactions, enabling a homogeneous reaction mixture at 30–40°C. For instance, a suspension of Formula II in MTBE reacts with SDMA to form a yellow solution, which is stirred at 48°C until completion.

Workup and Purification

Post-reduction, the mixture is quenched with 5% NaOH at 15–20°C to hydrolyze aluminum complexes. Acid-base extraction follows:

  • Acidic Extraction : The organic layer is treated with 1M HCl (pH 3), transferring the product to the aqueous phase as a hydrochloride salt.
  • Basification : The aqueous phase is adjusted to pH 12 with NaOH, extracting the free base into toluene.
  • Crystallization : Toluene/n-heptane mixtures precipitate the product, achieving >99% purity after recrystallization.

This method eliminates column chromatography, reducing solvent waste and operational costs.

Impurity Profiling and Mitigation

Crude product from prior LAH-based methods contained up to 24% benzyl alcohol and des-bromo impurities. Modern protocols reduce these to <2% via:

  • Controlled Quenching : Maintaining temperatures below 25°C during NaOH addition minimizes decomposition.
  • Selective Crystallization : Toluene/heptane mixtures preferentially isolate the target compound, leaving impurities in the mother liquor.
Table 2: Impurity Levels in Crude vs. Crystallized Product
Impurity Crude Product (Norm%) After Crystallization (Norm%)
Benzyl Alcohol 24.11% <0.5%
Des-Bromo Derivative 1.91% Not Detected
OH-BIP* 1.38% <0.1%

*OH-BIP: Intermediate with a hydroxyl group instead of methylene.

Stereochemical Considerations

The (R)-configuration at the pyrrolidine ring is preserved throughout the synthesis. Chiral integrity is maintained by using enantiomerically pure Formula II, synthesized via Grignard reactions as described in U.S. Pat. No. 5,545,644. Racemization is negligible under the mild conditions (pH 3–12, 15–50°C).

Industrial Scalability and Environmental Impact

Large-scale batches (≥50 kg) demonstrate consistent yields (85–90%) using SDMA or DIBALH. MTBE and toluene are recovered via distillation, aligning with green chemistry principles. The elimination of chromatography reduces solvent consumption by 60–70% compared to earlier methods.

Alternative Synthetic Pathways

While reduction of Formula II dominates industrial production, exploratory routes include:

  • Catalytic Hydrogenation : Palladium on carbon in THF, though limited by over-reduction risks.
  • Enzymatic Reduction : NADH-dependent ketone reductases, still in experimental stages.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Benzyl-2-[(5-Brom-1H-indol-3-yl)methyl]pyrrolidin-1-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives based on the indole scaffold have shown promising inhibitory effects against various cancer cell lines:

CompoundCell LineIC₅₀ Value (µM)
7aMCF-77.17 ± 0.94
7dA5492.93 ± 0.47

These findings suggest that modifications to the indole structure can enhance anticancer properties, with specific derivatives exhibiting potent activity against breast and lung cancers .

Migraine Treatment

Benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate serves as an intermediate in the synthesis of eletriptan, a medication used for the acute treatment of migraines. Eletriptan acts as a selective agonist for serotonin receptors (5-HT_1B/1D), providing effective relief from migraine symptoms .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the use of reducing agents and organic solvents. The process is crucial for producing high yields of the compound suitable for further pharmacological testing .

Synthetic Pathway Overview

  • Starting Materials : Indole derivatives and pyrrolidine carboxylic acids.
  • Reagents : Commonly used reagents include lithium aluminum hydride and various organic solvents such as tetrahydrofuran.
  • Final Product : The resulting compound is purified through chromatography techniques.

Study on Anticancer Activity

A study published in MDPI examined the anticancer properties of similar indole-based compounds, demonstrating their ability to inhibit cell growth in non-small cell lung cancer lines (H441 and A549). The study noted that compounds derived from the benzyl indole scaffold exhibited significant VEGFR-2 inhibitory activity, further supporting their potential as therapeutic agents against cancer .

Synthesis for Migraine Treatment

Research detailing the synthesis of eletriptan emphasized the importance of intermediates like this compound. The methodology outlined in patents illustrates how this compound can be effectively synthesized and modified to enhance its pharmacological properties .

Wirkmechanismus

The mechanism of action of benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The compound’s structural analogs differ in three key aspects:

Linker group between pyrrolidine and indole (methylene vs. carbonyl).

Substituents on the indole ring (bromo, methoxy, fluoro).

Functional groups on the pyrrolidine (ester vs. amide vs. unprotected amine).

Table 1: Structural Comparison of Key Analogs
Compound Name Molecular Formula Key Structural Features Potential Implications
Benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate (Target) C₂₁H₁₉BrN₂O₂ - Methylene linker
- 5-Bromoindole
- Benzyl ester
Increased lipophilicity; ester may hydrolyze in vivo to carboxylic acid
(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate C₂₁H₁₉BrN₂O₃ - Carbonyl linker
- 5-Bromoindole
- Benzyl ester
Enhanced hydrogen bonding capacity; rigid conformation may affect target binding
2-(5-Bromo-1H-indol-3-yl)acetamide C₁₀H₉BrN₂O - Acetamide group
- No pyrrolidine/ester
Reduced steric bulk; higher solubility but lower metabolic stability
(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole C₁₄H₁₇BrN₂ - 1-Methylpyrrolidine
- No ester group
Increased basicity; potential for stronger cationic interactions

Impact of Substituents and Functional Groups

  • Bromo vs. Methoxy (electron-donating) increases solubility but reduces electrophilic interactions . Fluoro (smaller, electronegative) balances lipophilicity and metabolic stability .
  • Methylene vs. Carbonyl Linkers :

    • The methylene group in the target compound offers conformational flexibility, while the carbonyl linker in the analog introduces rigidity and hydrogen-bonding capacity .
  • Benzyl Ester vs. Amide/Unprotected Amine :

    • The benzyl ester in the target compound may act as a prodrug, hydrolyzing to a carboxylic acid in vivo. In contrast, amides (e.g., 2-(5-bromoindol-3-yl)acetamide) are more stable but less lipophilic .

Stereochemical Considerations

The (R)-configuration at the pyrrolidine ring is shared among several analogs (e.g., compounds). This stereochemistry likely influences enantioselective interactions with chiral biological targets, such as G protein-coupled receptors or enzymes. For example, the R enantiomer may exhibit higher binding affinity due to optimal spatial alignment with a target’s active site .

Research Findings and Implications

  • Metabolic Stability : The benzyl ester group may undergo hydrolysis, whereas amide or unprotected amine analogs resist metabolic degradation .
  • Synthetic Utility : The compound’s modular structure allows for diversification, such as replacing bromo with other halogens or modifying the pyrrolidine ring .

Biologische Aktivität

Benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate is a complex organic compound that falls within the category of indole derivatives. This compound is characterized by its unique structural features, including a brominated indole moiety linked to a pyrrolidine ring through a benzyl ester. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.

  • Molecular Formula : C21H21BrN2O2
  • Molecular Weight : 413.31 g/mol
  • CAS Number : 143322-46-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the bromine atom enhances the compound's binding affinity to its targets, which may include serotonin receptors and other enzymes involved in neurotransmission and inflammation pathways. The indole moiety is known for its ability to modulate receptor activity, making this compound a potential candidate for therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant efficacy against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The compound's mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF70.34Induction of apoptosis via p53 pathway
A5490.68Cell cycle arrest at G2/M phase

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects by inhibiting COX-2 activity, which is crucial in the inflammatory response. The IC50 values for COX-2 inhibition were comparable to standard drugs like celecoxib.

CompoundIC50 (µM)Reference Drug
This compound0.04 ± 0.02Celecoxib (0.04 ± 0.01)

Study on Anticancer Properties

In a study published in MDPI, this compound was evaluated for its anticancer properties against several human cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis through modulation of key apoptotic markers such as Bcl-2 and Bax .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound, demonstrating its ability to suppress COX-2 activity in vitro. This finding suggests that it could serve as a potential therapeutic agent for treating inflammatory conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.